Hydrazodiisobutyronitrile

Description

Properties

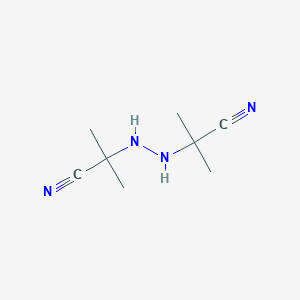

IUPAC Name |

2-[2-(2-cyanopropan-2-yl)hydrazinyl]-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4/c1-7(2,5-9)11-12-8(3,4)6-10/h11-12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOSVESHQDSFAST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)NNC(C)(C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70988381 | |

| Record name | 2,2'-(Hydrazine-1,2-diyl)bis(2-methylpropanenitrile) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70988381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6869-07-4 | |

| Record name | Propionitrile, 2,2'-hydrazobis(2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006869074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazodiisobutyronitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73152 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-(Hydrazine-1,2-diyl)bis(2-methylpropanenitrile) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70988381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-(1-Cyano-1-methyl-ethyl)hydrazino]-2-methyl-propanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-Hydrazobis[2-methylpropanenitrile] | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EF36CT8XHT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Hydrazodiisobutyronitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrazodiisobutyronitrile, with the CAS number 6869-07-4 , is a significant intermediate in the synthesis of azo compounds, most notably the widely used radical initiator, Azobisisobutyronitrile (AIBN). While often overshadowed by its more famous derivative, a thorough understanding of this compound's properties, synthesis, and handling is crucial for chemists working in polymer science, organic synthesis, and pharmaceutical development. This technical guide provides a comprehensive overview of this important, yet often overlooked, chemical compound.

Chemical and Physical Properties

This compound, also known as 2,2'-Hydrazobis(2-methylpropionitrile), is a white to off-white solid.[1] Its fundamental properties are summarized in the table below. It is important to note that while some properties are well-documented, others, such as the melting and boiling points, are either not definitively established or are presented as estimates in available literature.

| Property | Value | Reference(s) |

| CAS Number | 6869-07-4 | [2][3][4] |

| Molecular Formula | C₈H₁₄N₄ | [1][2] |

| Molecular Weight | 166.22 g/mol | [1][2] |

| Appearance | White to off-white solid | [1] |

| Boiling Point | 284.45°C (rough estimate) | [1][2] |

| Melting Point | Not available | [5] |

| Solubility | Not available | [5] |

| Density | 1.0186 g/cm³ (rough estimate) | [1][2] |

| Storage Temperature | -20°C, protect from light | [1] |

Synthesis of this compound

The primary route for the synthesis of this compound involves the reaction of acetone cyanohydrin with hydrazine. This reaction is a key step in the industrial production of AIBN.

Reaction Pathway

The synthesis proceeds via the reaction of two equivalents of acetone cyanohydrin with one equivalent of hydrazine, leading to the formation of this compound and two equivalents of water.

Caption: Synthesis of this compound from Acetone Cyanohydrin and Hydrazine.

Experimental Protocol

While specific, detailed laboratory-scale procedures for the isolation of pure this compound are not extensively published, the general synthetic approach can be inferred from the manufacturing processes of AIBN. The following is a generalized protocol:

-

Reaction Setup: In a well-ventilated fume hood, a reaction vessel equipped with a stirrer, thermometer, and addition funnel is charged with hydrazine hydrate.

-

Reactant Addition: Acetone cyanohydrin is added dropwise to the hydrazine hydrate solution while maintaining a controlled temperature, typically below 30°C, to manage the exothermic nature of the reaction.

-

Reaction Monitoring: The reaction mixture is stirred for a specified period until the reaction is complete. The progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Isolation: The resulting product, this compound, which may precipitate from the reaction mixture, is then isolated by filtration. The crude product is washed with water to remove any unreacted starting materials and by-products.

-

Drying: The isolated solid is dried under vacuum at a low temperature to yield the final product. It is crucial to avoid high temperatures during drying to prevent decomposition.

Applications in Research and Development

The primary application of this compound is as a key intermediate in the synthesis of 2,2'-Azobis(2-methylpropionitrile) (AIBN), a widely used radical initiator in polymer chemistry and organic synthesis.[6] The oxidation of this compound yields AIBN.

Beyond its role as a precursor, this compound is a reactant in the synthesis of various pharmaceutical and agrochemical compounds.[2] Its bifunctional nature, containing both hydrazine and nitrile groups, makes it a versatile building block for the construction of more complex molecules.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling to minimize risk.

Hazard Identification

According to available Safety Data Sheets (SDS), this compound presents the following hazards:

Recommended Precautions

When handling this compound, the following safety measures should be strictly observed:

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[8]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid breathing dust.[8] Do not eat, drink, or smoke when using this product.[8] Wash hands thoroughly after handling.[8]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[5] Store refrigerated and protected from light.[1][8]

First Aid Measures

-

If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[8]

-

If on Skin: Wash with plenty of soap and water.[8] If skin irritation occurs, get medical advice/attention.[5]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[8]

Logical Flow of Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Caption: Workflow for the safe handling of this compound.

Conclusion

This compound is a valuable chemical intermediate with a critical role in the production of AIBN and as a building block in organic synthesis. While its own physical properties are not as extensively documented as its more famous derivative, a clear understanding of its synthesis, applications, and particularly its hazards is essential for any researcher or professional working with this compound. Adherence to strict safety protocols is paramount to ensure the safe and effective use of this compound in a laboratory or industrial setting.

References

- CymitQuimica. (2020, August 18). Safety Data Sheet: 2,2'-HYDRAZOBIS[2-METHYLPROPANENITRILE].

- AK Scientific, Inc. Safety Data Sheet: 2,2'-Hydrazobis[2-methylpropanenitrile].

- Combi-Blocks, Inc. (2024, June 11). Safety Data Sheet: QM-3777, 2,2'-Hydrazobis[2-methylpropanenitrile].

-

LookChem. Cas 6869-07-4, A,A'-HYDRAZODIISOBUTYRONITRILE. Retrieved from [Link]

-

Chemsrc. CAS#:6869-07-4 | Propionitrile, 2,2-hydrazobis(2-methyl- (8CI)). Retrieved from [Link]

-

Pharmaffiliates. CAS No : 6869-07-4 | Product Name : α,α'-Hydrazodiisobutyronitrile. Retrieved from [Link]

Sources

- 1. 6869-07-4 CAS MSDS (A,A'-HYDRAZODIISOBUTYRONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Cas 6869-07-4,A,A'-HYDRAZODIISOBUTYRONITRILE | lookchem [lookchem.com]

- 3. CAS#:6869-07-4 | Propionitrile, 2,2-hydrazobis(2-methyl- (8CI) | Chemsrc [chemsrc.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. aksci.com [aksci.com]

- 6. nbinno.com [nbinno.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. combi-blocks.com [combi-blocks.com]

The Unseen Engine of Polymer Science: A Technical Guide to Hydrazodiisobutyronitrile and its Progeny in Radical Chemistry

For the discerning researcher in polymer chemistry and organic synthesis, the precise initiation of radical reactions is a cornerstone of experimental success. While a variety of compounds can generate the requisite free radicals, one class, in particular, has proven to be a workhorse in the field: azo initiators. This guide delves into the utility of a key precursor, Hydrazodiisobutyronitrile, and its far more ubiquitous and stable derivative, Azobisisobutyronitrile (AIBN). We will explore the fundamental mechanisms, practical applications, and critical considerations for employing these powerful tools in a research setting.

From Precursor to Powerhouse: Understanding the Chemistry

This compound, systematically known as 2,2'-hydrazobis(2-methylpropanenitrile), represents a crucial intermediate in the synthesis of the widely utilized radical initiator, Azobisisobutyronitrile (AIBN). The synthesis is a two-step process starting from acetone cyanohydrin and hydrazine, which first form the hydrazo compound. This intermediate is then oxidized to yield AIBN.[1]

The significance of AIBN lies in its ability to generate carbon-centered radicals under relatively mild conditions, offering distinct advantages over other initiators like peroxides.[1][2]

The Mechanism of Radical Generation: A Controlled Decomposition

The utility of AIBN as a radical initiator stems from its predictable thermal decomposition. When heated, typically at temperatures between 66°C and 72°C, the central azo group (-N=N-) undergoes homolytic cleavage.[1] This process is entropically driven by the irreversible liberation of stable nitrogen gas (N₂), forming two identical 2-cyano-2-propyl radicals.[1][3]

These carbon-centered radicals are relatively stable due to the adjacent nitrile group and the tertiary carbon center, which minimizes unwanted side reactions.[3] It is this clean and controlled generation of initiating radicals that makes AIBN a preferred choice in many research applications.

Caption: Thermal decomposition of AIBN to generate radical species.

Core Application: Free-Radical Polymerization

AIBN is extensively used to initiate free-radical polymerization for a wide array of vinyl monomers.[1][3][4] Its solubility in many organic solvents and monomers makes it ideal for bulk and solution polymerization techniques.[2][5]

Key Considerations for Polymerization Initiation:

-

Initiation Temperature : AIBN's decomposition temperature is lower than that of initiators like benzoyl peroxide, which can be advantageous for monomers that are sensitive to higher temperatures.[5] The choice of initiator is critically dependent on its decomposition temperature relative to the boiling point of the solvent or monomer.[5][6]

-

Solubility : AIBN is soluble in organic solvents and many monomers but is insoluble in water.[1][2] For aqueous systems, such as emulsion polymerization, water-soluble azo initiators are required.[5][7]

-

Safety : AIBN is considered safer to handle than benzoyl peroxide as it has a much lower risk of explosion.[1][2] However, it is still classified as an explosive compound and decomposes above 65°C.[1][2]

Comparative Data of Common Radical Initiators

| Initiator | Chemical Formula | Molar Mass ( g/mol ) | Decomposition Temperature (approx.) | Key Characteristics |

| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | 164.21 | 65-85°C | Soluble in organic solvents, produces carbon-centered radicals, safer than peroxides.[1][5] |

| Benzoyl Peroxide (BPO) | C₁₄H₁₀O₄ | 242.23 | 90-100°C | Soluble in organic solvents, can induce chain transfer, higher explosion risk.[5] |

| Potassium Persulfate | K₂S₂O₈ | 270.32 | 50-60°C | Water-soluble, used in emulsion and aqueous polymerization.[5][6] |

Experimental Protocol: Bulk Polymerization of Styrene using AIBN

This protocol provides a representative workflow for the bulk polymerization of styrene, a common application for AIBN.

-

Monomer Purification : Styrene monomer is passed through a column of activated basic alumina to remove the inhibitor (4-tert-butylcatechol).

-

Initiator Addition : AIBN (e.g., 0.1 mol%) is dissolved in the purified styrene monomer in a reaction vessel equipped with a magnetic stirrer and a reflux condenser.

-

Inert Atmosphere : The reaction mixture is purged with an inert gas, such as nitrogen or argon, for 15-20 minutes to remove dissolved oxygen, which can inhibit radical polymerization.

-

Polymerization : The reaction vessel is immersed in a preheated oil bath at a controlled temperature (e.g., 70°C) to initiate the decomposition of AIBN and subsequent polymerization.

-

Monitoring : The progress of the polymerization can be monitored by observing the increase in viscosity of the reaction mixture over time.

-

Termination and Isolation : After the desired reaction time, the polymerization is quenched by rapidly cooling the vessel in an ice bath. The resulting polymer (polystyrene) is then dissolved in a suitable solvent (e.g., toluene) and precipitated in a non-solvent (e.g., methanol).

-

Drying : The precipitated polystyrene is collected by filtration and dried in a vacuum oven to remove residual solvent and unreacted monomer.

Caption: Experimental workflow for AIBN-initiated bulk polymerization.

Beyond Polymers: Applications in Organic Synthesis

The utility of AIBN extends beyond polymerization into the realm of fine organic synthesis, where controlled radical reactions are required to form specific carbon-carbon or carbon-heteroatom bonds.

-

Anti-Markovnikov Hydrohalogenation of Alkenes : AIBN can initiate the radical addition of HBr to alkenes, resulting in the anti-Markovnikov product, where the bromine atom adds to the less substituted carbon of the double bond.[1][2]

-

Wohl-Ziegler Bromination : This reaction involves the allylic or benzylic bromination of hydrocarbons using N-bromosuccinimide (NBS), where AIBN serves as the radical initiator.[1]

-

Reductive Dehalogenations : In conjunction with a hydrogen donor like tributyltin hydride, AIBN-generated radicals can facilitate the reductive removal of halogen atoms from organic molecules.[1]

Synthesis and Safe Handling of Azo Initiators

As previously mentioned, AIBN is synthesized from acetone cyanohydrin and hydrazine, followed by oxidation.[1]

Caption: Two-step synthesis pathway for AIBN.

Safety is paramount when working with AIBN and its precursors.

-

Storage : AIBN should be stored in a cool, dry place away from heat sources, as it decomposes above 65°C.[1][2]

-

Handling : Use of personal protective equipment, including safety glasses, gloves, and a lab coat, is mandatory. A respirator dust mask is recommended to avoid inhalation of the fine powder.[1][2]

-

Toxicity : The pyrolysis of AIBN can produce tetramethylsuccinonitrile, which is highly toxic. Therefore, reactions should be conducted in a well-ventilated fume hood.[1]

Conclusion

This compound, as the direct precursor to Azobisisobutyronitrile (AIBN), is integral to the synthesis of one of the most reliable and versatile radical initiators in modern chemistry. AIBN's predictable decomposition, generation of stable carbon-centered radicals, and enhanced safety profile compared to peroxides make it an indispensable tool for researchers in polymer science and organic synthesis. A thorough understanding of its mechanism, operational parameters, and safety protocols, as outlined in this guide, is essential for its effective and safe implementation in the laboratory.

References

-

Synthesis and Characterization of New Surface Active Azo Initiators for Radical Reactions. Molecules. Available at: [Link]

-

Radical initiator - Wikipedia. Wikipedia. Available at: [Link]

-

Mechanisms of decomposition of alpha-hydroxydialkylnitrosamines in aqueous solution. Chemical Research in Toxicology. Available at: [Link]

-

Are there any general chemical rules for choosing initiators for a polymerization reaction?. Chemistry Stack Exchange. Available at: [Link]

-

Azobisisobutyronitrile - Wikipedia. Wikipedia. Available at: [Link]

-

What is the role of AIBN(Azobisisobutyronitrile) in a reaction? Can we replace it with any other reagent?. ResearchGate. Available at: [Link]

-

Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

-

Hydrazone synthesis - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

-

For radical polymerization reactions, azobis(isobutyronitrile) (AIBN) can also be used as a radical initiator - Chemistry Stack Exchange. Chemistry Stack Exchange. Available at: [Link]

-

Safety and Handling of Hydrazine - DTIC. Defense Technical Information Center. Available at: [Link]

-

2.9: Radical Polymerization - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

Sources

- 1. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Radical initiator - Wikipedia [en.wikipedia.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. フリーラジカル重合開始剤 [sigmaaldrich.com]

- 7. Synthesis and Characterization of New Surface Active Azo Initiators for Radical Reactions [mdpi.com]

Synthesis of Hydrazodiisobutyronitrile from acetone cyanohydrin and hydrazine

This compound is rarely an end product. Its primary value lies in its role as a stable intermediate that can be safely stored and subsequently oxidized to produce AIBN. The oxidation is typically carried out using agents such as chlorine or hydrogen peroxide in an acidic medium. [2][5][6]This two-step process (condensation followed by oxidation) is a common industrial method for manufacturing AIBN. [6]

References

- Acetone cyanohydrin - CDH Fine Chemical. [URL: https://www.cdhfinechemical.com/images/product/msds/2711_msds.pdf]

- CN103896808A - Method of preparing azodiisobutyronitrile - Google Patents. [URL: https://patents.google.

- CN101445471B - Method for synthesizing bis-isobutyronitrile hydrazine - Google Patents. [URL: https://patents.google.

- Analytical Methods for Hydrazines - Agency for Toxic Substances and Disease Registry. [URL: https://www.

- ACETONE CYANOHYDRIN, STABILIZED - CAMEO Chemicals - NOAA. [URL: https://cameochemicals.noaa.gov/chemical/25]

- ICSC 0611 - ACETONE CYANOHYDRIN - International Labour Organization. [URL: https://www.ilo.org/dyn/icsc/showcard.display?p_lang=en&p_card_id=0611&p_version=2]

- SAFETY DATA SHEET - Acetone cyanohydrin - Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=AC103320050]

- Hazard Substance Fact Sheet - Acetone Cyanohydrin - NJ.gov. [URL: https://nj.gov/health/eoh/rtkweb/documents/fs/0006.pdf]

- CN1785963A - Preparation method of azodiisobutyronitrile - Google Patents. [URL: https://patents.google.

- Synthesis of acetone cyanohydrin - PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-acetone-cyanohydrin]

- Synthesis of 2,2'-azobis(isobutyronitrile) - PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-2-2-azobis-isobutyronitrile]

- Acetone hydrazone - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=cv5p0027]

- Acetone cyanohydrin - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=cv2p0007]

- US4252717A - Preparation of 2,2'-azobis(2-methylpropionitrile) - Google Patents. [URL: https://patents.google.

- 2,2'-Azobis(2-methylpropionitrile): Reactions, synthesis and safety - ChemicalBook. [URL: https://www.chemicalbook.com/article/2-2--azobis-2-methylpropionitrile--reactions--synthesis-and-safety.htm]

- Azobisisobutyronitrile (AIBN) Synthesis Options - Sciencemadness Discussion Board. [URL: https://www.sciencemadness.org/whisper/viewthread.php?tid=150645]

- Acetone cyanohydrin - Wikipedia. [URL: https://en.wikipedia.org/wiki/Acetone_cyanohydrin]

- Acetone Cyanohydrin Acute Exposure Guideline Levels - NCBI - NIH. [URL: https://www.ncbi.nlm.nih.gov/books/NBK207604/]

- RU2243211C2 - Method for preparing 2,2'-azobis-isobutyronitrile - Google Patents. [URL: https://patents.google.

- 2,2'-Azobis(2-methylpropionitrile) | 78-67-1 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2494212.htm]

- 2,2'-Azobis(2-methylpropionitrile) - Chem-Impex. [URL: https://www.chemimpex.com/products/2-2-azobis-2-methylpropionitrile]

- In Silico and Chromatographic Methods for Analysis of Biotransformation of Prospective Neuroprotective Pyrrole-Based Hydrazone in Isolated Rat Hepatocytes - MDPI. [URL: https://www.mdpi.com/1420-3049/28/19/6809]

- Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies - MDPI. [URL: https://www.mdpi.com/2227-9059/9/11/1545]

- Analytical methods for physicochemical characterization of antibody drug conjugates - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3389209/]

- Strategies for characterization of drug metabolites using liquid chromatography-tandem mass spectrometry in conjunction with chemical derivatization and on-line H/D exchange approaches - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17352932/]

Sources

- 1. 2,2'-Azobis(2-methylpropionitrile): Reactions, synthesis and safety_Chemicalbook [chemicalbook.com]

- 2. RU2243211C2 - Method for preparing 2,2'-azobis-isobutyronitrile - Google Patents [patents.google.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2,2'-Azobis(2-methylpropionitrile) | 78-67-1 [chemicalbook.com]

- 5. CN103896808A - Method of preparing azodiisobutyronitrile - Google Patents [patents.google.com]

- 6. CN1785963A - Preparation method of azodiisobutyronitrile - Google Patents [patents.google.com]

- 7. CN101445471B - Method for synthesizing bis-isobutyronitrile hydrazine - Google Patents [patents.google.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. fishersci.com [fishersci.com]

- 10. ACETONE CYANOHYDRIN, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. ICSC 0611 - ACETONE CYANOHYDRIN [chemicalsafety.ilo.org]

- 12. Acetone cyanohydrin - Wikipedia [en.wikipedia.org]

- 13. Acetone Cyanohydrin Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. nj.gov [nj.gov]

- 15. atsdr.cdc.gov [atsdr.cdc.gov]

- 16. Strategies for characterization of drug metabolites using liquid chromatography-tandem mass spectrometry in conjunction with chemical derivatization and on-line H/D exchange approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Thermal Decomposition and Half-Life of 2,2'-Hydrazodiisobutyronitrile

Abstract: This technical guide provides a comprehensive overview of the principles and methodologies for characterizing the thermal stability of 2,2'-hydrazodiisobutyronitrile. While specific experimental data for this compound is not extensively available in public literature, this guide establishes a robust theoretical framework for understanding its decomposition kinetics and half-life. We delve into the fundamental differences in thermal liability between hydrazo and their corresponding azo compounds, detailing the expected decomposition pathways for 2,2'-hydrazodiisobutyronitrile. Furthermore, this document serves as a practical manual for researchers, providing detailed, step-by-step experimental protocols for determining critical thermal parameters using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). A logical workflow for a comprehensive thermal analysis is presented, alongside a discussion of the kinetic models applicable to the data derived from these techniques. This guide is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to rigorously assess the thermal properties of 2,2'-hydrazodiisobutyronitrile and related compounds.

Introduction

2,2'-Hydrazodiisobutyronitrile is the reduced form of the well-known radical initiator, 2,2'-azobisisobutyronitrile (AIBN). While AIBN has been extensively studied for its application in polymerization and other radical reactions, the thermal properties of its hydrazo counterpart are less documented. The stability of a chemical compound under thermal stress is a critical parameter in a multitude of applications, from ensuring safety in storage and handling to defining the process parameters in chemical synthesis and pharmaceutical formulation.

The primary distinction between azo and hydrazo compounds lies in the nature of the nitrogen-nitrogen bond: a double bond in the former and a single bond in the latter. This structural difference profoundly influences their thermal stability, with hydrazo compounds generally exhibiting different decomposition mechanisms and kinetics compared to their azo analogues. Understanding the decomposition temperature and half-life of 2,2'-hydrazodiisobutyronitrile is therefore essential for its potential applications and for a complete understanding of the chemical space around this important molecular scaffold.

This guide will provide a detailed exploration of the theoretical underpinnings of hydrazodiisobutyronitrile decomposition, followed by practical, field-proven methodologies for its experimental determination.

Theoretical Framework: Thermal Decomposition of Hydrazo Compounds

The thermal decomposition of hydrazine and its derivatives can proceed through various pathways, largely dependent on the molecular structure and the reaction conditions.[1] Unlike azo compounds, which typically undergo a concerted cleavage of two C-N bonds and the N=N bond to release nitrogen gas, hydrazo compounds are more likely to decompose via mechanisms involving the N-N single bond and adjacent C-H or N-H bonds.

For 2,2'-hydrazodiisobutyronitrile, the decomposition is not expected to be as "clean" as that of AIBN. The presence of the N-H bonds introduces the possibility of disproportionation or the formation of a complex mixture of products. The thermal lability of the N-N bond in hydrazines is a key factor, and its cleavage would lead to the formation of two 2-cyano-2-propylaminyl radicals. These radicals can then undergo a variety of subsequent reactions, including hydrogen abstraction and disproportionation.

A plausible decomposition pathway for 2,2'-hydrazodiisobutyronitrile is initiated by the homolytic cleavage of the N-N bond. The resulting radicals can then disproportionate to form isobutyronitrile and 2-amino-2-methylpropionitrile.

Determination of Decomposition Temperature and Kinetics

The primary techniques for evaluating the thermal stability of a compound are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[2] These methods provide quantitative data on the temperatures at which thermal events occur and the associated energy changes and mass losses.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[2] It is used to identify and quantify thermal transitions such as melting, crystallization, and decomposition. An exothermic event, such as decomposition, will be observed as a peak in the DSC thermogram.

This protocol outlines a self-validating system for the determination of the decomposition temperature and enthalpy of 2,2'-hydrazodiisobutyronitrile.

Objective: To determine the onset temperature, peak temperature, and enthalpy of decomposition for 2,2'-hydrazodiisobutyronitrile.

Materials:

-

2,2'-Hydrazodiisobutyronitrile sample

-

Aluminum DSC pans and lids

-

DSC instrument (e.g., TA Instruments, Mettler Toledo)

-

Inert gas supply (e.g., Nitrogen)

Methodology:

-

Sample Preparation:

-

Accurately weigh 1-3 mg of the 2,2'-hydrazodiisobutyronitrile sample into an aluminum DSC pan.

-

Hermetically seal the pan with a lid. The use of a sealed pan is crucial to contain any volatile decomposition products and to ensure that the thermal event is accurately measured.

-

Prepare an empty, sealed aluminum pan to be used as a reference.

-

-

Instrument Setup:

-

Calibrate the DSC instrument for temperature and enthalpy using a certified standard (e.g., indium) according to the manufacturer's instructions. This ensures the accuracy and trustworthiness of the obtained data.

-

Place the sample pan and the reference pan into the DSC cell.

-

Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide a stable and non-reactive atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected decomposition temperature (e.g., 30 °C).

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a temperature beyond the completion of the decomposition event (e.g., 300 °C). The choice of heating rate can influence the observed temperatures of thermal events; therefore, consistency is key for comparability.

-

-

Data Analysis:

-

Record the heat flow as a function of temperature.

-

From the resulting DSC thermogram, determine the following parameters for any exothermic decomposition peak:

-

Onset Temperature (Tonset): The temperature at which the decomposition begins, determined by the intersection of the baseline with the tangent of the leading edge of the exothermic peak.

-

Peak Temperature (Tpeak): The temperature at which the rate of decomposition is at its maximum.

-

Enthalpy of Decomposition (ΔHd): The total heat released during the decomposition, calculated by integrating the area under the exothermic peak.

-

-

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3] It is used to determine the temperature at which a material loses mass due to decomposition, evaporation, or other chemical reactions. When used in conjunction with DSC, TGA can help to confirm that an observed exothermic event is indeed a decomposition reaction accompanied by a loss of mass.

Isothermal and Non-isothermal Kinetic Analysis

Kinetic parameters, such as the activation energy (Ea) and the pre-exponential factor (A), can be determined from a series of DSC or TGA experiments conducted at different heating rates (non-isothermal) or at different constant temperatures (isothermal).[4] These parameters are crucial for calculating the half-life of a compound at various temperatures.

The half-life (t1/2) of a decomposition reaction is the time required for half of the initial amount of the compound to decompose. For a first-order decomposition reaction, the half-life is independent of the initial concentration and can be calculated from the rate constant (k) using the following equation:

t1/2 = ln(2) / k

The rate constant, in turn, is related to temperature by the Arrhenius equation:

k = A * exp(-Ea / RT)

where R is the gas constant and T is the absolute temperature. By determining Ea and A from experimental data, the half-life at any given temperature can be predicted.

Predicted Thermal Profile of 2,2'-Hydrazodiisobutyronitrile

While specific experimental data for 2,2'-hydrazodiisobutyronitrile is scarce, we can predict its thermal behavior based on the general stability of hydrazo compounds compared to their azo counterparts. Hydrazo compounds are generally more thermally stable than their corresponding azo compounds. Therefore, it is anticipated that 2,2'-hydrazodiisobutyronitrile will have a higher decomposition temperature than AIBN, which has a 10-hour half-life temperature of approximately 64°C in solution.

Table 1: Predicted Thermal Properties of 2,2'-Hydrazodiisobutyronitrile

| Parameter | Predicted Value | Method of Determination |

| Onset of Decomposition (Tonset) | > 150 °C | DSC/TGA |

| 10-hour Half-life Temperature | > 80 °C | Isothermal DSC/TGA |

| Activation Energy (Ea) | > 130 kJ/mol | Non-isothermal DSC/TGA |

Note: The values in this table are predictive and should be confirmed by experimental analysis.

Experimental Workflow for Comprehensive Thermal Analysis

A systematic approach is essential for a thorough characterization of the thermal stability of 2,2'-hydrazodiisobutyronitrile. The following workflow outlines the key steps from initial screening to detailed kinetic analysis.

Figure 1: Workflow for the comprehensive thermal analysis of 2,2'-hydrazodiisobutyronitrile.

Conclusion

This technical guide has provided a foundational framework for understanding and experimentally determining the decomposition temperature and half-life of 2,2'-hydrazodiisobutyronitrile. While direct experimental data for this specific compound remains limited in the public domain, the principles of thermal analysis and the comparative chemistry of hydrazo and azo compounds allow for a robust predictive and analytical approach. The detailed experimental protocols and workflow presented herein are designed to be self-validating and to yield high-quality, reliable data. It is through the application of these rigorous methodologies that a comprehensive thermal profile of 2,2'-hydrazodiisobutyronitrile can be established, enabling its safe and effective use in future research and development endeavors.

References

-

Chen, A., et al. (2009). Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. The Journal of Physical Chemistry A, 113(44), 12243–12253. [Link]

-

Kazem-Rostami, M. (2019). Factors influencing the thermal stability of azo and bisazo compounds. Journal of Thermal Analysis and Calorimetry, 138(5), 3359–3367. [Link]

-

Gao, H., et al. (2020). Hydrazine Oxidation in Aqueous Solutions I: N4H6 Decomposition. Molecules, 25(18), 4252. [Link]

-

Klapötke, T. M., et al. (2011). Polyazido High-Nitrogen Compounds: Hydrazo- and Azo-1,3,5-triazine. Angewandte Chemie International Edition, 50(18), 4234–4237. [Link]

-

Lee, E. S., et al. (2003). Characterization of Hydrazine Derivative: Proposed Decomposition Mechanism and Structure Elucidation of Decomposition Compounds. Chemical & Pharmaceutical Bulletin, 51(3), 346-350. [Link]

-

Maruyama, K., Otsuki, T., & Iwao, T. (1970). Decomposition of hydrazine derivatives by their reaction with hydroperoxides. The Journal of Organic Chemistry, 35(12), 4229–4231. [Link]

-

Ford, M. D., & Leber, P. A. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development, 23(11), 2456–2465. [Link]

-

Wikipedia. (2023). Azobisisobutyronitrile. [Link]

-

Ataman Kimya. 2,2-AZOBISISOBUTYRONITRILE. [Link]

-

ADDTEK. 2,2'-Azobisisobutyronitrile. [Link]

-

Wu, T., et al. (2014). Complex thermal analysis and runaway reaction of 2,2′-azobis (isobutyronitrile) using DSC, STA, VSP2, and GC/MS. Journal of Thermal Analysis and Calorimetry, 117(2), 797–805. [Link]

-

Nocentini, A., et al. (2018). Hydrogen bonding induced ultra-highly thermal stability of azo dyes for color films. Dyes and Pigments, 159, 549-556. [Link]

-

Van Hook, J. P., & Tobolsky, A. V. (1955). The Thermal Decomposition of 2,2'-Azo-bis-isobutyronitrile. DTIC Online. [Link]

-

Yoshikawa, Y., et al. (2015). Azobis(isobutyronitrile)-derived alkylperoxyl radical scavenging activity assay of hydrophilic antioxidants by employing EPR spin trap method. Food Chemistry, 172, 230–235. [Link]

-

Al-Amiery, A. A., et al. (2024). Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. Drug Design, Development and Therapy, 18, 1453–1468. [Link]

-

Al-Masoudi, N. A., et al. (2015). Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. Journal of Chemical and Pharmaceutical Research, 7(12), 651-657. [Link]

-

Djebli, N., et al. (2015). Synthesis, characterization and crystal structures of hydrazone compounds derived from isonicotinohydrazide. Journal of the Iranian Chemical Society, 12(10), 1831–1837. [Link]

-

Djurdjevic, P., et al. (2007). Thermal Analysis in Structural Characterization of Hydrazone Ligands and Their Complexes. Journal of Thermal Analysis and Calorimetry, 88(1), 15–23. [Link]

-

Khasanova, A. F., et al. (2023). Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine. Molecules, 28(14), 5369. [Link]

-

Kumar, A., et al. (2024). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazide Congeners. Biointerface Research in Applied Chemistry, 14(6), 553. [Link]

-

Worzakowska, M. (2010). Synthesis, characterization, and thermal properties of diacrylic/divinylbenzene copolymers. Journal of Thermal Analysis and Calorimetry, 101(1), 235–241. [Link]

-

Grala, A., et al. (2011). Thermal Decomposition of 2,2′-Azoisobutyronitrile in the Radical Copolymerisation. Central European Journal of Chemistry, 9(5), 841–847. [Link]

-

Shimadzu. (n.d.). eT158A Reaction Rate Analysis by Thermal Analysis. [Link]

Sources

An In-Depth Technical Guide to the Solubility of Hydrazodiisobutyronitrile in Common Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of Hydrazodiisobutyronitrile. Recognizing the limited availability of direct, quantitative solubility data in published literature, this document emphasizes the foundational principles of solubility, provides a predicted solubility profile based on molecular structure, and details a robust, self-validating experimental protocol for researchers to determine solubility in their own laboratory settings. This approach ensures scientific integrity and empowers researchers with the practical tools needed for their work.

Introduction to this compound

This compound, with the chemical formula C8H14N4, is a white crystalline solid.[1] Also known by synonyms such as 2,2'-(Hydrazine-1,2-diyl)bis(2-methylpropanenitrile), it serves as a significant reactant and intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals.[1] It is structurally related to the well-known free-radical initiator Azobisisobutyronitrile (AIBN), being its direct precursor via oxidation. Understanding its solubility is critical for its effective use in reaction chemistry, purification processes like recrystallization, and for developing safe handling and storage procedures.

Foundational Principles of Organic Solubility

The solubility of a solid solute in a liquid solvent is governed by the principle "like dissolves like," which relates to the polarity of the molecules involved.[2] The intermolecular forces between solute-solute and solvent-solvent molecules must be overcome by the formation of new, energetically favorable solute-solvent interactions.

-

Polarity: this compound possesses two polar nitrile (-C≡N) groups and a central hydrazine (-NH-NH-) bridge capable of acting as a hydrogen bond donor and acceptor. These features impart a degree of polarity to the molecule.

-

Hydrogen Bonding: The N-H bonds in the hydrazine group can participate in hydrogen bonding with protic solvents (e.g., alcohols) or solvents with hydrogen bond accepting sites (e.g., ethers, ketones).

-

Molecular Structure: The overall nonpolar character is influenced by the eight carbon atoms in its isobutyl backbone. This creates a dual nature, where the molecule has both polar functional groups and a nonpolar hydrocarbon structure.

Therefore, the solubility of this compound will be highest in solvents that can effectively interact with both its polar functional groups and its nonpolar framework.

Predicted Solubility Profile of this compound

Based on the structural analysis and general principles of solubility, a qualitative prediction of its behavior in common organic solvents can be made. This table serves as a hypothesis to be confirmed by experimental validation as detailed in the following section.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Likely Soluble | These solvents have strong dipoles that can interact with the nitrile groups. DMSO and DMF are particularly effective at dissolving compounds with multiple polar functional groups.[3] |

| Polar Protic | Methanol, Ethanol | Moderately Soluble | These solvents can engage in hydrogen bonding with the hydrazine bridge. Solubility may be limited by the nonpolar hydrocarbon portion of the molecule. Ethanol is often used for recrystallizing similar hydrazide compounds, suggesting moderate solubility at elevated temperatures and lower solubility at room temperature.[4][5] |

| Moderate Polarity | Acetone, Ethyl Acetate | Slightly Soluble | These solvents have moderate dipoles and can act as hydrogen bond acceptors, but their interaction may be weaker compared to more polar solvents. |

| Nonpolar | Hexane, Toluene | Likely Insoluble | The dominant nonpolar nature of these solvents makes it energetically unfavorable to dissolve the polar this compound molecule. The "like dissolves like" principle suggests poor compatibility.[2] |

| Chlorinated | Dichloromethane (DCM) | Slightly Soluble | DCM has a weak dipole and can dissolve a range of organic compounds. Solubility is expected to be limited but potentially greater than in purely nonpolar solvents. |

Experimental Protocol for Solubility Determination

This section provides a detailed, step-by-step methodology for the quantitative determination of this compound solubility. This protocol is designed as a self-validating system to ensure accuracy and reproducibility.

Materials and Reagents

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg accuracy)

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Glass vials with screw caps (e.g., 20 mL)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Volumetric flasks and pipettes

-

Evaporating dish or pre-weighed beaker

-

Vacuum oven or desiccator

Safety Precautions

-

This compound and its oxidation product AIBN are toxic and potentially flammable.[1][6] All handling should be performed in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and solvent-resistant gloves.

-

Avoid inhalation of dust or solvent vapors.

-

Review the Safety Data Sheet (SDS) for this compound and all solvents used before beginning the experiment.[6]

Experimental Workflow Diagram

Caption: Gravimetric method for solubility determination.

Step-by-Step Gravimetric Procedure

This method establishes equilibrium to create a saturated solution and then quantifies the amount of dissolved solute.

-

Preparation: Add an excess amount of this compound to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure the solution is saturated. Record the exact amount of solute added.

-

Solvent Addition: Accurately pipette a known volume (e.g., 10.0 mL) of the desired organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure the solution reaches saturation.

-

Sample Collection: After equilibration, remove the vials and allow the undissolved solid to settle. Carefully withdraw a sample of the clear supernatant using a syringe fitted with a 0.22 µm filter to remove any suspended microcrystals.

-

Mass Determination:

-

Accurately weigh a clean, dry evaporating dish.

-

Dispense a precise volume (e.g., 5.0 mL) of the clear, filtered saturated solution into the pre-weighed dish.

-

Carefully evaporate the solvent in a vacuum oven at a temperature low enough to prevent decomposition of the solute.

-

Once the solute is completely dry, allow the dish to cool to room temperature in a desiccator and reweigh it.

-

-

Calculation: The solubility can be calculated using the following formula:

Solubility (g / 100 mL) = [(Mass of dish + dry solute) - (Mass of dish)] / (Volume of filtrate used) * 100

Conclusion

While direct published data on the solubility of this compound is scarce, a robust understanding of its solubility can be achieved through the application of fundamental chemical principles and systematic experimental verification. Its molecular structure, featuring both polar nitrile/hydrazine groups and a nonpolar hydrocarbon backbone, suggests a preference for polar aprotic and polar protic solvents. The detailed gravimetric protocol provided in this guide offers a reliable and self-validating method for researchers to generate precise solubility data, facilitating optimized reaction conditions, effective purification strategies, and safe laboratory practices.

References

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.

- Solubility of Organic Compounds. (2023, August 31).

- 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. (2024, November 19). Chemistry LibreTexts.

- Cas 6869-07-4,A,A'-HYDRAZODIISOBUTYRONITRILE. (n.d.). LookChem.

- A,A'-HYDRAZODIISOBUTYRONITRILE|6869-07-4. (n.d.). MOLBASE Encyclopedia.

- 6869-07-4(A,A'-HYDRAZODIISOBUTYRONITRILE) Product Description. (n.d.). ChemicalBook.

- SAFETY DATA SHEET. (2014, September 16). Chem Service.

- SAFETY DATA SHEET. (2024, September 7). Sigma-Aldrich.

- CAS No : 6869-07-4 | Product Name : α,α'-Hydrazodiisobutyronitrile. (n.d.). Pharmaffiliates.

- SAFETY DATA SHEET. (2013, February 5). Sigma-Aldrich.

- a highly efficient solvent free synthesis of hydrazides using grinding technique. (n.d.). ResearchGate.

- Solubility of dicarbohydrazide bis[3-(5-nitroimino-1,2,4-triazole)] in common pure solvents and binary solvents at different temperatures. (2019, November 13). PMC - NIH.

- Solvent-free synthesis, characterization and antimicrobial activity of complexes of 2-hydroxybenzoic acid hydrazide with some M(. (n.d.). Der Pharma Chemica.

Sources

- 1. Cas 6869-07-4,A,A'-HYDRAZODIISOBUTYRONITRILE | lookchem [lookchem.com]

- 2. chem.ws [chem.ws]

- 3. Solubility of dicarbohydrazide bis[3-(5-nitroimino-1,2,4-triazole)] in common pure solvents and binary solvents at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. cdn.chemservice.com [cdn.chemservice.com]

The Enigmatic Radical Progenitor: A Technical Guide to the Mechanistic Landscape of Hydrazodiisobutyronitrile

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide delineates the theoretical underpinnings of radical formation from hydrazodiisobutyronitrile (HDIBN), a lesser-known analogue of the widely utilized radical initiator azobisisobutyronitrile (AIBN). While not a commercially standard initiator, a comprehensive understanding of HDIBN's potential decomposition pathways is crucial for researchers exploring novel radical chemistries and for drug development professionals investigating the metabolic fate of hydrazine-containing moieties. This document provides a deductive exploration of HDIBN's thermal and photochemical lability, proposing detailed mechanisms for radical generation. Furthermore, it outlines a plausible synthetic route and a suite of robust experimental protocols for the empirical validation of the proposed mechanistic pathways.

Introduction: Unveiling a Potential Radical Source

In the vast landscape of radical chemistry, azo compounds such as AIBN are workhorse initiators, prized for their predictable decomposition kinetics and the generation of carbon-centered radicals.[1] Hydrazine derivatives, on the other hand, are recognized as versatile precursors for a variety of nitrogen- and carbon-centered radicals, often through oxidative processes.[2][3] this compound (HDIBN) presents a unique molecular architecture, amalgamating a hydrazine backbone with two isobutyronitrile substituents. This structure suggests a compelling, albeit largely unexplored, potential for radical generation.

This guide moves beyond a superficial overview, offering a deep, mechanistically-driven analysis of HDIBN's potential as a radical initiator. By dissecting the inherent chemical properties of its constituent functional groups, we will construct a scientifically grounded, theoretical framework for its decomposition. This document is structured to provide not just a static description, but a dynamic, causal narrative that empowers researchers to design and interpret experiments aimed at harnessing or understanding the radical-generating capacity of HDIBN and related structures.

Proposed Mechanism of Radical Formation

The generation of radicals from HDIBN is predicated on the cleavage of the weakest bond(s) within its structure. The central N-N single bond of the hydrazine moiety is the most probable site of initial homolysis, influenced by the electronic effects of the adjacent isobutyronitrile groups. We propose two primary pathways for radical formation: thermal decomposition and photochemical decomposition.

Thermal Decomposition Pathway

At elevated temperatures, the N-N bond in HDIBN is expected to undergo homolytic cleavage. The bond dissociation energy (BDE) of the N-N single bond in hydrazine is significantly lower than that of C-H or C-C bonds, and while substituents can influence this value, it remains the most labile bond in the molecule.[4][5] The presence of electron-withdrawing nitrile groups on the adjacent carbons can further weaken the N-N bond through inductive effects.

The proposed thermal decomposition mechanism proceeds through the following steps:

-

Initiation: The process begins with the rate-determining homolytic scission of the N-N bond, generating two 1,1-dicyano-1-methylethylaminyl radicals.

Caption: Thermal initiation of HDIBN decomposition.

-

Propagation/Further Decomposition: The initially formed aminyl radicals are expected to be unstable and may undergo subsequent reactions. A plausible pathway involves the elimination of a hydrogen atom to form an intermediate which can then lose a cyanide radical, or more likely, undergo further fragmentation. A more direct and probable fate is the β-scission of a C-C bond to release a stable molecule and a new radical. However, the most anticipated secondary reaction is the homolytic cleavage of the C-N bond to yield a more stable 2-cyano-2-propyl radical and a nitrogen-centered radical fragment.

Caption: Secondary decomposition of the aminyl radical.

-

Termination: The radical chain reactions are terminated by the combination or disproportionation of any two radical species present in the system.

Photochemical Decomposition Pathway

Irradiation with ultraviolet (UV) light provides an alternative, often cleaner, method for inducing homolytic cleavage. The hydrazine chromophore, although not as strong as an azo group, can absorb UV radiation, leading to an excited state that is predisposed to bond cleavage.

The photochemical decomposition is proposed to follow a similar initiation step as the thermal pathway, but induced by photons:

-

Photo-Initiation: Absorption of a photon (hν) promotes the HDIBN molecule to an excited state, leading to the homolytic cleavage of the N-N bond.

Caption: Photochemical initiation of HDIBN decomposition.

The subsequent propagation and termination steps are expected to be analogous to those in the thermal decomposition pathway.

Factors Influencing Radical Formation

The efficiency and rate of radical generation from HDIBN are governed by several key parameters:

| Parameter | Effect on Radical Formation | Causality |

| Temperature | Increased rate of decomposition. | Provides the necessary activation energy to overcome the N-N bond dissociation energy. |

| Solvent Polarity | May have a minor effect on the rate of decomposition. | Polar solvents may stabilize the transition state of bond cleavage to a small extent. |

| Wavelength of Light | Specific wavelengths corresponding to the absorption maximum of the hydrazine moiety will be most effective. | Efficient energy transfer from the photon to the molecule is required to induce bond cleavage. |

| Presence of Oxygen | Can lead to the formation of peroxy radicals and other oxygenated species. | The generated carbon-centered radicals are highly reactive towards molecular oxygen. |

| Presence of Catalysts | Certain metal ions can catalyze the decomposition of hydrazines.[6] | Redox-active metals can facilitate single-electron transfer processes, leading to radical formation. |

Proposed Synthesis of this compound

As HDIBN is not a standard commercially available compound, a plausible synthetic route is essential for its investigation. A logical approach is the reaction of acetone cyanohydrin with hydrazine, analogous to the first step in the synthesis of AIBN.[7]

Experimental Protocol: Synthesis of HDIBN

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve acetone cyanohydrin (2.0 mol) in ethanol (500 mL).

-

Addition of Hydrazine: Cool the solution to 0-5 °C in an ice bath. Slowly add hydrazine hydrate (1.0 mol) dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 24 hours.

-

Isolation: The product, this compound, is expected to precipitate from the solution. Collect the solid by vacuum filtration and wash with cold ethanol.

-

Purification: Recrystallize the crude product from a suitable solvent such as ethanol or a mixture of ethanol and water to obtain pure HDIBN.

-

Characterization: Confirm the structure and purity of the synthesized HDIBN using ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry.

Caption: Proposed workflow for the synthesis and characterization of HDIBN.

Experimental Validation of the Proposed Mechanism

To empirically validate the proposed mechanisms of radical formation, a combination of spectroscopic and analytical techniques should be employed.

Protocol: Thermal Decomposition Study using Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Accurately weigh 2-5 mg of synthesized HDIBN into an aluminum DSC pan.

-

DSC Analysis: Place the pan in the DSC instrument and heat at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Data Analysis: The resulting thermogram will show an exothermic decomposition peak. The onset temperature of this peak corresponds to the decomposition temperature of HDIBN. The integrated area of the peak can be used to determine the enthalpy of decomposition.

Protocol: Identification of Radical Intermediates using Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is the most direct method for detecting and characterizing radical species.[8]

-

Sample Preparation: Dissolve a small amount of HDIBN in a suitable deoxygenated solvent (e.g., benzene or tert-butylbenzene) directly in an EPR tube.

-

Spin Trapping (Optional but Recommended): Add a spin trapping agent, such as PBN (α-phenyl-N-tert-butylnitrone) or DMPO (5,5-dimethyl-1-pyrroline N-oxide), to the solution. Spin traps react with short-lived radicals to form more stable nitroxide radicals that are readily detectable by EPR.[9]

-

EPR Measurement: Place the EPR tube in the spectrometer's cavity.

-

For Thermal Decomposition: Heat the sample in situ using a variable temperature controller and record the EPR spectra at different temperatures.

-

For Photochemical Decomposition: Irradiate the sample in the EPR cavity using a UV lamp and record the spectra.

-

-

Spectral Analysis: The resulting EPR spectrum will exhibit a characteristic hyperfine splitting pattern. Analysis of this pattern can help identify the structure of the trapped radical(s), providing direct evidence for the proposed mechanism.[10]

Protocol: Analysis of Decomposition Products using Gas Chromatography-Mass Spectrometry (GC-MS)

-

Decomposition: Heat a solution of HDIBN in a sealed vial at a temperature above its decomposition temperature for a defined period. For photochemical studies, irradiate the solution with a UV lamp.

-

Sample Injection: Inject an aliquot of the resulting solution into the GC-MS.

-

Data Analysis: The gas chromatogram will separate the volatile decomposition products. The mass spectrometer will provide mass spectra for each component, allowing for their identification. The detection of species such as 2-cyano-2-propyl radical recombination or disproportionation products would support the proposed mechanism. The fragmentation patterns of hydrazine derivatives in mass spectrometry can be complex and provide valuable structural information.[11][12][13]

Conclusion

This technical guide has presented a comprehensive, albeit theoretical, exploration of the mechanism of radical formation from this compound. By drawing upon established principles of physical organic chemistry and the known reactivity of related azo and hydrazine compounds, we have proposed plausible thermal and photochemical decomposition pathways. The outlined synthetic route and detailed experimental protocols provide a clear roadmap for the empirical investigation and validation of these hypotheses. For researchers in radical chemistry and drug development, this guide serves as a foundational resource for understanding and potentially exploiting the unique chemical properties of HDIBN, paving the way for new discoveries and applications.

References

-

Wikipedia. Radical initiator. Link

-

Kalyanaraman, B., & Sinha, B. K. (1985). Free Radical-Mediated Activation of Hydrazine Derivatives. Environmental Health Perspectives, 64, 179–184. Link

-

Antipin, R. L., et al. (2022). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Molecules, 27(19), 6289. Link

-

Zheng, Y., et al. (2018). Computational Study on N-N Homolytic Bond Dissociation Enthalpies of Hydrazine Derivatives. The Journal of Physical Chemistry A, 122(10), 2764–2780. Link

-

Harvey, D. J. (2013). The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. Mass Spectrometry Reviews, 32(6), 447-493. Link

-

Wang, Z., et al. (2013). Fragmentation of Deprotonated Diacylhydrazine Derivatives in Electrospray Ionization Tandem Mass Spectrometry: Generation of Acid Anions via Intramolecular Rearrangement. PLoS ONE, 8(5), e63509. Link

-

Benoit, F. M., & Holmes, J. L. (1971). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 49(7), 1161-1171. Link

-

Zhao, Y., et al. (1997). Equilibrium Acidities and Homolytic Bond Dissociation Energies (BDEs) of the Acidic H−N Bonds in Hydrazines and Hydrazides. Journal of the American Chemical Society, 119(38), 8971–8980. Link

-

Zheng, Y., et al. (2018). Computational Study on N-N Homolytic Bond Dissociation Enthalpies of Hydrazine Derivatives. The Journal of Physical Chemistry A, 122(10), 2764-2780. Link

-

Zheng, Y., et al. (2018). Computational Study on N-N Homolytic Bond Dissociation Enthalpies of Hydrazine Derivatives. ResearchGate. Link

-

Chemistry Stack Exchange. The source for the N-N bond dissociation energy of 240 kJ/mol in the table. Link

-

Durant, J. L., Jr. Theory. Link

-

ResearchGate. Energy profiles and optimized structures for the N–N bond cleavage of... Link

-

ACS Publications. Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Link

-

Davies, M. J. (2016). Detection and characterisation of radicals using electron paramagnetic resonance (EPR) spin trapping and related methods. Free Radical Biology and Medicine, 99, 514-526. Link

-

Wikipedia. Hydrazine. Link

-

Walton, J. C. (2012). Analysis of Radicals by EPR. eLS. Link

-

Wikipedia. Cyanohydrin reaction. Link

-

Keener, T. C., & Shanley, E. S. (2000). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development, 4(4), 264–268. Link

-

National Institute of Standards and Technology. Experimental data for N2H4 (Hydrazine). Link

-

Diva-portal.org. New Methods for Chiral Cyanohydrin Synthesis. Link

-

Chemistry LibreTexts. Cyanohydrins. Link

-

Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). Link

-

YouTube. 6: Formation and reactions of cyanohydrins. Link

-

Shepard, E. M., et al. (2017). Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases. Bioorganic & Medicinal Chemistry Letters, 27(15), 3323–3327. Link

-

Swartz, H. M., & Mason, R. P. (2009). Use of Electron Paramagnetic Resonance Spectroscopy to Evaluate the Redox State In Vivo. Antioxidants & Redox Signaling, 11(7), 1639–1653. Link

-

ACS Publications. Chemoenzymatic Diazo Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. Link

-

Organic Chemistry Portal. Hydrazine. Link

-

YouTube. Analyse the Spectra of Free Radicals Using the CIQTEK ESR Spectrometer by A Cornell Researcher. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Computational Study on N-N Homolytic Bond Dissociation Enthalpies of Hydrazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Cyanohydrin reaction - Wikipedia [en.wikipedia.org]

- 8. Detection and characterisation of radicals using electron paramagnetic resonance (EPR) spin trapping and related methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Use of Electron Paramagnetic Resonance Spectroscopy to Evaluate the Redox State In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fragmentation of Deprotonated Diacylhydrazine Derivatives in Electrospray Ionization Tandem Mass Spectrometry: Generation of Acid Anions via Intramolecular Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cdnsciencepub.com [cdnsciencepub.com]

A Comprehensive Guide to the Nomenclature of Hydrazodiisobutyronitrile for Researchers and Industry Professionals

In the landscape of industrial chemistry and scientific research, precise communication is paramount. The unambiguous identification of chemical compounds is the bedrock of reproducible experiments and the safe handling of materials. This guide provides an in-depth exploration of the various names and identifiers for Hydrazodiisobutyronitrile, a key intermediate in the synthesis of polymerization initiators. Aimed at researchers, scientists, and professionals in drug development, this document will clarify the nomenclature of this important compound, ensuring accuracy in your work.

Introduction to this compound

This compound is a white crystalline solid primarily used as a reactant in organic synthesis.[1] Its significance lies in its role as a precursor to azo compounds, most notably Azobisisobutyronitrile (AIBN), a widely used free-radical initiator in the production of polymers and in various organic reactions.[1] Understanding the alternative names for this compound is crucial for navigating the chemical literature, patents, and commercial supplier catalogs.

The Importance of Standardized Nomenclature

The existence of multiple naming conventions for a single chemical entity can be a source of confusion. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds, ensuring that a compound has a unique name from which its structure can be determined.[2] However, common or trivial names and trade names are also frequently encountered in literature and commerce. This guide will demystify these different naming systems as they apply to this compound.

Unraveling the Names of this compound

The following sections detail the various identifiers for this compound, from its systematic IUPAC name to common synonyms and registry numbers.

The Systematic Name: IUPAC Nomenclature

The formal IUPAC name for this compound is 2,2'-(Hydrazine-1,2-diyl)bis(2-methylpropanenitrile) .[1][3][4][5][6] Let's break down this name to understand its structural basis:

-

Propanenitrile : This indicates a three-carbon chain with a nitrile (-C≡N) functional group. The carbon of the nitrile group is counted as carbon-1.

-

2-methyl : A methyl group (-CH₃) is attached to the second carbon of the propanenitrile chain.

-

bis(...) : This prefix indicates that there are two identical, complex substituents.

-

2,2'-(Hydrazine-1,2-diyl) : This part of the name describes how the two 2-methylpropanenitrile units are connected. "Hydrazine-1,2-diyl" signifies a hydrazine molecule (-NH-NH-) that is connected at both nitrogen atoms to the second carbon (the '2' and '2'' positions) of the two propanenitrile chains.

The following diagram illustrates the relationship between the IUPAC name and the molecular structure:

Figure 1: Structural breakdown of the IUPAC name for this compound.

Common Synonyms and Alternative Names

In addition to its formal IUPAC name, this compound is known by several other names in the chemical literature and commercial settings. These synonyms are often shorter and more convenient for everyday use.

A comprehensive list of these alternative names is provided in the table below:

| Name Type | Name |

| IUPAC Name | 2,2'-(Hydrazine-1,2-diyl)bis(2-methylpropanenitrile) |

| Common Synonym | A,A'-Hydrazodiisobutyronitrile |

| Common Synonym | α,α'-Hydrazodiisobutyronitrile |

| Common Synonym | 2,2'-Hydrazo-bis(2-methylpropionitrile) |

| Common Synonym | 2,2'-Hydrazobis(2-methylpropiononitrile) |

| Common Synonym | 2,2'-Hydrazobis(isobutyronitrile) |

| Common Synonym | N,N'-Bis(1-cyano-1-methylethyl)hydrazine |

Data sourced from multiple chemical databases and suppliers.[1][3][4][5][6]

The use of "A,A'-" or "α,α'-" in some common names denotes the substitution on the atoms adjacent to the functional group, in this case, the hydrazine linker.

Unique Chemical Identifiers

To avoid any ambiguity, several unique identifiers are assigned to chemical substances. For this compound, the most important of these are:

-

CAS Registry Number® : 6869-07-4 .[1][3][4] The CAS Registry Number is a unique numerical identifier assigned by the Chemical Abstracts Service to every chemical substance described in the open scientific literature. It is the most reliable way to identify a chemical substance.

The workflow for identifying this compound using its various names and identifiers is depicted below:

Figure 2: Workflow for the unambiguous identification of this compound.

Practical Applications and the Importance of Correct Identification

This compound is a key intermediate in the synthesis of AIBN, a widely used polymerization initiator. The correct identification of this precursor is critical for ensuring the purity and reactivity of the final product. In a research and development setting, accurately identifying starting materials is the first step in a successful and reproducible synthesis.

Experimental Protocol: Synthesis of Azobisisobutyronitrile (AIBN) from this compound

The following is a generalized protocol for the oxidation of this compound to AIBN. Note: This procedure should only be carried out by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

This compound

-

An appropriate oxidizing agent (e.g., bromine in an alkaline solution or nitrous acid)

-

Solvent (e.g., dichloromethane or diethyl ether)

-

Standard laboratory glassware and equipment

Procedure:

-

Dissolve a known quantity of this compound in the chosen solvent in a reaction flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice bath.

-

Slowly add the oxidizing agent to the stirred solution, maintaining the temperature below a specified limit to control the exothermic reaction.

-

After the addition is complete, continue stirring the reaction mixture at a controlled temperature for a designated period to ensure complete conversion.

-

Isolate the crude AIBN product by filtration or extraction.

-

Purify the AIBN by recrystallization from a suitable solvent (e.g., methanol or ethanol).

-

Dry the purified AIBN crystals under vacuum.

-

Characterize the final product using techniques such as melting point determination, NMR spectroscopy, and IR spectroscopy to confirm its identity and purity.

The causality behind these steps lies in the controlled oxidation of the hydrazine linkage in this compound to an azo group (-N=N-) in AIBN. Temperature control is crucial to prevent side reactions and ensure a high yield of the desired product.

Conclusion

A thorough understanding of the various names and identifiers for this compound is essential for anyone working with this chemical. By familiarizing oneself with the IUPAC name, common synonyms, and the CAS Registry Number, researchers and industry professionals can avoid ambiguity, ensure the procurement of the correct materials, and maintain the integrity of their scientific work. This guide serves as a valuable reference to navigate the complexities of chemical nomenclature and to foster clear and precise communication within the scientific community.

References

-

LookChem. A,A'-HYDRAZODIISOBUTYRONITRILE. [Link]

-

Pharmaffiliates. α,α'-Hydrazodiisobutyronitrile | CAS No : 6869-07-4. [Link]

-

SynZeal. α,α'-Hydrazodiisobutyronitrile | 6869-07-4. [Link]

-

MOLBASE Encyclopedia. A,A'-HYDRAZODIISOBUTYRONITRILE | 6869-07-4. [Link]

-

Wikipedia. IUPAC nomenclature of organic chemistry. [Link]

Sources

- 1. Cas 6869-07-4,A,A'-HYDRAZODIISOBUTYRONITRILE | lookchem [lookchem.com]

- 2. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

- 3. Buy this compound | 6869-07-4 [smolecule.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. α,α'-Hydrazodiisobutyronitrile | 6869-07-4 | SynZeal [synzeal.com]

- 6. A,A'-HYDRAZODIISOBUTYRONITRILE|6869-07-4 - MOLBASE Encyclopedia [m.molbase.com]

Navigating the Unseen Threat: A Technical Guide to the Safe Handling of Hydrazodiisobutyronitrile in the Laboratory

This guide provides an in-depth framework for the safe handling of Hydrazodiisobutyronitrile in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development who may work with this or structurally similar compounds. The protocols and recommendations outlined herein are grounded in established safety principles and data from analogous compounds to ensure a comprehensive understanding of the potential hazards and the necessary precautions.

A Note on Structural Analogy

Hazard Identification and Risk Assessment: Understanding the Invisible Danger